4-(Boc-amino)butyl bromide
Overview
Description
4-(Boc-amino)butyl bromide, also known as tert-Butyl N-(4-bromobutyl)carbamate, is a chemical compound with the molecular formula C9H18BrNO2 and a molecular weight of 252.15 g/mol . It is commonly used as a building block in organic synthesis, particularly in the preparation of various biologically active compounds .
Mechanism of Action
Mode of Action
The compound acts as a building block in the synthesis of various derivatives with potential therapeutic applications. It is used for the synthesis of N-Boc-aminoalkoxyphenyl derivatives, which are precursors to pharmacophore elements for the treatment of glaucoma . It is also used for the synthesis of various aloperine derivatives with potential application as anti-HIV agents .
Result of Action
The molecular and cellular effects of 4-(Boc-amino)butyl bromide’s action would depend on the specific derivatives that are synthesized using this compound. For example, N-Boc-aminoalkoxyphenyl derivatives synthesized using this compound are used in the treatment of glaucoma .
Biochemical Analysis
Biochemical Properties
It is known that the compound can be used for the synthesis of N-Boc-aminoalkoxyphenyl derivatives, which are precursors to pharmacophore elements for the treatment of glaucoma . It can also be used for the synthesis of various aloperine derivatives with potential application as anti-HIV agents .
Molecular Mechanism
It is known to be used in the synthesis of compounds that can interact with various biomolecules .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Boc-amino)butyl bromide typically involves the reaction of 4-bromobutanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction proceeds under anhydrous conditions to yield the desired product. The general reaction scheme is as follows:
Br(CH2)4OH+Boc2O→Br(CH2)4NHCO2C(CH3)3
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Boc-amino)butyl bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products
Nucleophilic substitution: The major products depend on the nucleophile used. For example, reaction with sodium azide yields 4-azidobutyl carbamate.
Deprotection: The major product is 4-aminobutyl bromide.
Scientific Research Applications
4-(Boc-amino)butyl bromide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)propyl bromide: Similar structure but with a shorter carbon chain.
6-(Boc-amino)hexyl bromide: Similar structure but with a longer carbon chain.
2-(Boc-amino)ethyl bromide: Similar structure but with an even shorter carbon chain.
Uniqueness
4-(Boc-amino)butyl bromide is unique due to its specific chain length, which provides an optimal balance between reactivity and stability. This makes it particularly useful in the synthesis of medium-chain bioactive compounds .
Properties
IUPAC Name |
tert-butyl N-(4-bromobutyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGFAEREWWZBKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446526 | |
Record name | 4-(Boc-amino)butyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164365-88-2 | |
Record name | 4-(Boc-amino)butyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(4-bromobutyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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